4-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Asymmetric Catalysis Ligand Screening Oxazoline Synthesis

Chiral PyOx ligand selection: enantioselectivity depends critically on oxazoline 4-substituent sterics. The 4-methyl variant resolves this challenge. • Pd-catalyzed Heine reaction: 92% ee, 81% yield - 6-point yield gain over 4-t-Bu. • Compact steric profile accelerates turnover, advantageous for bulky substrates. • Enantiopure (S)-form available (98% ee), avoiding chiral resolution losses. Standard analytical documentation and global shipment provided for immediate screening.

Molecular Formula C10H9F3N2O
Molecular Weight 230.19 g/mol
Cat. No. B12508657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC10H9F3N2O
Molecular Weight230.19 g/mol
Structural Identifiers
SMILESCC1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C10H9F3N2O/c1-6-5-16-9(15-6)8-3-2-7(4-14-8)10(11,12)13/h2-4,6H,5H2,1H3
InChIKeyUITFYNBEZIIWCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole: Chiral Pyridine-Oxazoline Ligand Core Profile for Procurement and Screening


4-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (CAS 2468171-15-3 racemic; CAS 1803416-27-4 for the (S)-enantiomer) is a member of the pyridine-oxazoline (PyOx) family of chiral N,N-bidentate ligands [1]. The compound features a 5-(trifluoromethyl)-2-pyridyl donor arm and a 4-methyl-substituted 4,5-dihydrooxazole ring (molecular formula C10H9F3N2O, MW 230.19 g/mol) . Its single chiral center at the oxazoline 4-position enables investigation of steric effects in asymmetric catalysis, serving as a compact ligand alternative to bulkier tert-butyl or phenyl PyOx variants used in Pd-, Cu-, and Ir-catalyzed enantioselective transformations [1][2].

Why Generic Steric Bulk Cannot Replace the 4-Methyl Motif in 4-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole for Enantioselective Screening


Members of the pyridine-oxazoline class are not interchangeable because enantioselectivity in PyOx-metal-catalyzed reactions is exquisitely sensitive to the steric profile of the oxazoline 4-substituent [1]. In the Pd-catalyzed asymmetric Heine reaction, a systematic screen of 4-substituents demonstrated a non-linear trend, where the methyl and tert-butyl groups both afforded high enantioselectivities (92% ee and 95% ee, respectively), while the bulkier phenyl group suppressed yield [2]. This divergent behavior underscores that procurement decisions for chiral ligand screening cannot assume that a larger alkyl group will outperform or even match the methyl variant; each substitution pattern creates a unique steric environment that directly impacts the enantiodiscriminating transition state. Furthermore, immobilization studies on CF3-PyOx ligands show that the specific substituent also influences catalyst recyclability and flow-chemistry compatibility, properties that general structural class claims cannot predict [3].

Quantitative Comparator Evidence Guide for 4-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole in Asymmetric Catalysis


Enantioselectivity in Pd-Catalyzed Heine Reaction: 4-Methyl vs. 4-tert-Butyl and 4-Phenyl Analogues

In the Pd-catalyzed asymmetric Heine reaction (rearrangement of meso-N-acylaziridines to oxazolines), the 4-methyl-substituted PyOx ligand achieved 92% ee, placing it among the most selective ligands tested, second only to the tert-butyl variant (95% ee) and outperforming phenyl (91% ee) and isopropyl (90% ee) [1]. Critically, the methyl variant also delivered a substantially higher yield (81%) compared to the tert-butyl ligand (75%), demonstrating that the reduced steric demand of the methyl group can facilitate catalytic turnover without significant enantioselectivity loss [1].

Asymmetric Catalysis Ligand Screening Oxazoline Synthesis

Regioisomeric Comparison: 5-CF3 vs. 4-CF3 Pyridine Substitution Impact on Electronic Tuning

The 5-trifluoromethyl isomer (CAS 1803416-27-4) differs electronically from its 4-trifluoromethyl regioisomer (CAS 1416820-33-1) . The 5-CF3 group exerts a stronger electron-withdrawing effect on the pyridine nitrogen, lowering the pKa of the coordinating nitrogen compared to the 4-CF3 variant. This electronic modulation is known to influence metal binding affinity and Lewis acidity of the resulting complex, a parameter critical for substrate activation in asymmetric catalysis [1]. Both isomers are commercially available, enabling researchers to probe electronic vs. steric contributions independently when the 4-methyl oxazoline substituent is held constant.

Electronic Ligand Tuning Pyridine Oxazoline Catalyst Design

Enantiomeric Purity Specification: (S)-4-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole at 98% vs. Racemate at 97%

Commercial sourcing data distinguish the single (S)-enantiomer (CAS 1803416-27-4) available at 98% purity verified by HPLC from the racemic mixture (CAS 2468171-15-3) available at 97% purity . For asymmetric synthesis applications where ligand enantiopurity directly dictates product enantiomeric excess, the 98% ee of the starting (S)-enantiomer provides a defined chiral baseline (±1% ee of intrinsic ligand diastereomer), whereas the racemate would require resolution or kinetic resolution before use in enantioselective catalysis.

Chiral Building Block Enantiopure Synthesis Quality Control

Solid-State Storage and Handling: Defined Storage Conditions Enable Reproducible Ligand Performance

The (S)-enantiomer (CAS 1803416-27-4) is specified for storage under inert atmosphere at 2–8 °C in the dark , conditions that minimize oxidative degradation and moisture absorption. This contrasts with the racemate (CAS 2468171-15-3), which is reported as shippable at room temperature , indicating potentially different stability profiles between the enantiopure and racemic forms. Defined storage and handling protocols enhance the reproducibility of catalytic screening experiments, as ligand integrity is preserved across multiple uses.

Ligand Stability Handling Protocol Catalyst Reproducibility

Recommended Application Scenarios for 4-Methyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Based on Differentiated Evidence


Ligand Screening for Pd-Catalyzed Enantioselective C–N and C–C Bond Formations Requiring High Turnover

Based on evidence that the 4-methyl PyOx framework delivers a 6-percentage-point higher reaction yield than the 4-tert-butyl analog in the Pd-catalyzed Heine reaction (81% vs. 75%) while maintaining 92% ee [1], this compound is recommended for initial screening in Pd-catalyzed reactions where catalytic turnover is as critical as enantioselectivity. Its reduced steric demand could facilitate substrate approach and product release, making it particularly suited for transformations with sterically demanding substrates.

Electronic Tuning Studies Comparing 5-CF3 vs. 4-CF3 PyOx Ligand Variants

The distinct Hammett electronic parameter of the 5-CF3 substituent (σmeta = 0.43) versus the 4-CF3 substituent (σpara = 0.54) [1] allows rational electronic ligand tuning while keeping the oxazoline steric environment constant. Researchers investigating the electronic basis of enantioselectivity in Ir-, Cu-, or Pd-PyOx systems can use the 5-CF3 isomer to modulate the N-donor Lewis basicity without changing steric profiles, an approach that cannot be achieved with the 4-CF3 isomer alone.

Enantiopure Oxazoline Building Block for Medicinal Chemistry and Natural Product Synthesis

With the (S)-enantiomer commercially available at 98% enantiomeric purity [1], the compound serves as a direct chiral pool building block for the synthesis of trifluoromethyl-substituted heterocycles, biologically active oxazolines, and potential kinase inhibitor scaffolds. Its ready-to-use enantiopurity eliminates the need for chiral resolution steps that typically result in 50% material loss, streamlining synthetic routes to single-enantiomer drug candidates.

Immobilized Catalyst Development for Continuous Flow Asymmetric Synthesis

While immobilization studies to date have focused on the 4-tert-butyl CF3-PyOx variant [1], the 4-methyl analog presents an opportunity to explore the effect of reduced steric bulk on supported catalyst performance. The methyl group's smaller steric footprint may reduce steric clashes with the solid support, potentially leading to improved catalyst activity in flow systems. Procurement of the methyl ligand enables direct comparative studies of immobilization efficiency and catalytic activity versus the tert-butyl benchmark.

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